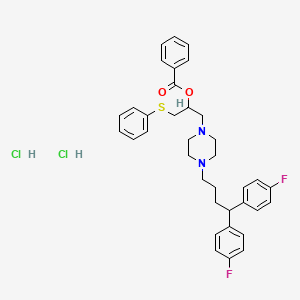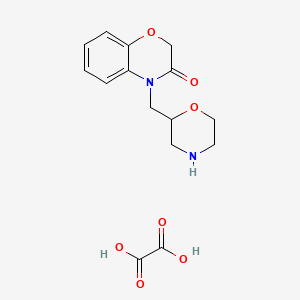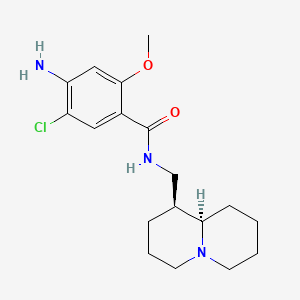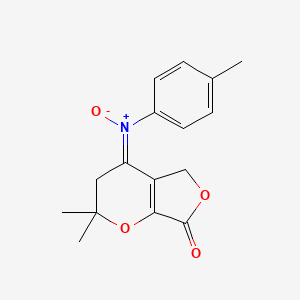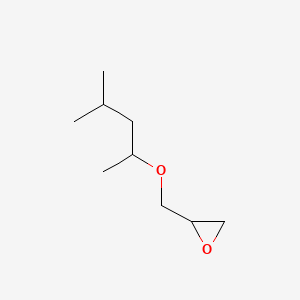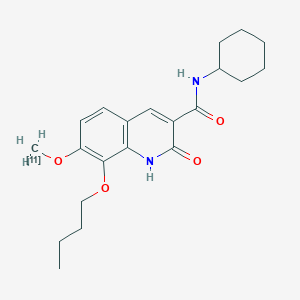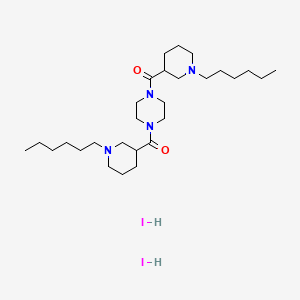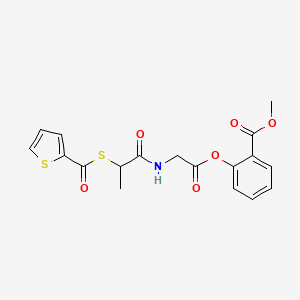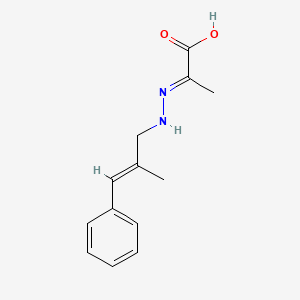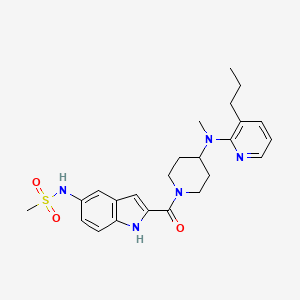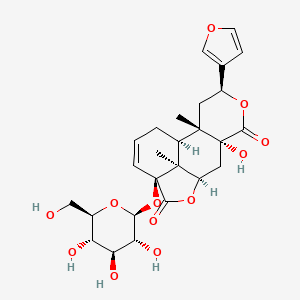
N-(2-Propionamidoethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propionamidoethyl)nicotinamide typically involves the reaction of nicotinamide with 2-bromoethyl propionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen of nicotinamide attacks the electrophilic carbon of the bromoethyl propionate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(2-Propionamidoethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the amide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced amides. Substitution reactions can result in the formation of new amide derivatives.
Scientific Research Applications
N-(2-Propionamidoethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders and metabolic diseases.
Industry: It is used in the formulation of cosmetic products and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Propionamidoethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in DNA repair, gene expression, and cellular stress responses. By influencing these pathways, this compound can exert its biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide Mononucleotide (NMN): A nucleotide derived from nicotinamide that plays a role in NAD+ biosynthesis.
Nicotinamide Riboside (NR): Another NAD+ precursor with potential health benefits.
Uniqueness
N-(2-Propionamidoethyl)nicotinamide is unique due to its modified structure, which can enhance its biological activity compared to its parent compound, nicotinamide. The addition of the propionamidoethyl group can improve its stability, bioavailability, and potential therapeutic applications.
Properties
CAS No. |
952-55-6 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[2-(propanoylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-10(15)13-6-7-14-11(16)9-4-3-5-12-8-9/h3-5,8H,2,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
PUHUBNDWQUDRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



